molecular formula C8H7BrO B12959155 2-Bromobicyclo[4.2.0]octa-1(6),2,4-trien-7-ol

2-Bromobicyclo[4.2.0]octa-1(6),2,4-trien-7-ol

Cat. No.: B12959155
M. Wt: 199.04 g/mol
InChI Key: MXXYPWRQHKQYDN-UHFFFAOYSA-N
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Description

2-Bromobicyclo[420]octa-1(6),2,4-trien-7-ol is an organic compound with the molecular formula C8H7BrO It is a bicyclic structure containing a bromine atom and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromobicyclo[4.2.0]octa-1(6),2,4-trien-7-ol typically involves the bromination of bicyclo[4.2.0]octa-1,3,5-triene followed by hydroxylation. One common method includes the reaction of bicyclo[4.2.0]octa-1,3,5-triene with bromine in an inert solvent such as dichloromethane at low temperatures to yield the brominated intermediate. This intermediate is then subjected to hydroxylation using reagents like hydrogen peroxide or osmium tetroxide to introduce the hydroxyl group.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The bromination and hydroxylation steps are optimized for large-scale production, often using automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions

2-Bromobicyclo[4.2.0]octa-1(6),2,4-trien-7-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The bromine atom can be reduced to form the corresponding hydrocarbon.

    Substitution: The bromine atom can be substituted with other functional groups such as amines, thiols, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like sodium azide, sodium thiolate, or Grignard reagents under appropriate conditions.

Major Products

    Oxidation: Formation of 2-bicyclo[4.2.0]octa-1(6),2,4-trien-7-one.

    Reduction: Formation of bicyclo[4.2.0]octa-1(6),2,4-triene.

    Substitution: Formation of various substituted bicyclo[4.2.0]octa-1(6),2,4-trienes depending on the nucleophile used.

Scientific Research Applications

2-Bromobicyclo[4.2.0]octa-1(6),2,4-trien-7-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromobicyclo[4.2.0]octa-1(6),2,4-trien-7-ol involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and hydroxyl group play crucial roles in its binding affinity and reactivity. The compound may inhibit or activate specific pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromobicyclo[4.2.0]octa-1(6),2,4-trien-7-ol is unique due to the presence of both a bromine atom and a hydroxyl group in its structure. This combination imparts distinct chemical reactivity and potential for diverse applications compared to its analogs.

Properties

Molecular Formula

C8H7BrO

Molecular Weight

199.04 g/mol

IUPAC Name

2-bromobicyclo[4.2.0]octa-1(6),2,4-trien-7-ol

InChI

InChI=1S/C8H7BrO/c9-7-3-1-2-5-6(7)4-8(5)10/h1-3,8,10H,4H2

InChI Key

MXXYPWRQHKQYDN-UHFFFAOYSA-N

Canonical SMILES

C1C(C2=C1C(=CC=C2)Br)O

Origin of Product

United States

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